molecular formula C20H20FN5O2S B2651717 N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide CAS No. 1251704-53-6

N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2651717
CAS No.: 1251704-53-6
M. Wt: 413.47
InChI Key: JLARMLGAYDPZLE-UHFFFAOYSA-N
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Description

N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide is a complex organic molecule synthesized for specific scientific research applications. This compound's unique structure allows it to participate in diverse chemical reactions and biological interactions, making it valuable for studies in fields ranging from chemistry to medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. The process generally begins with the preparation of 1-(3-fluorophenyl)-1H-1,2,3-triazole, which is then coupled with piperidin-4-yl amine. The final step involves the acylation with 2-(thiophen-2-yl)acetyl chloride under controlled temperature and pH conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing automated systems for precise control of reaction conditions. Optimization of solvent usage, temperature, and reaction time would be crucial to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions including:

  • Oxidation: : This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions typically use reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can occur depending on the reacting species and conditions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reactions: : Nucleophilic reagents like Grignard reagents or electrophiles like alkyl halides.

Major Products

The major products of these reactions vary depending on the conditions but can include modified derivatives of the original compound with changes in functional groups or oxidation states.

Scientific Research Applications

Chemistry

In chemistry, N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide is used to study reaction mechanisms, as well as the synthesis of complex organic molecules and materials.

Biology

Biologically, this compound serves as a molecular probe or ligand in studies of protein interactions and cell signaling pathways, providing insights into cellular functions and disease mechanisms.

Medicine

In medicine, it is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets related to various diseases, making it a candidate for drug development.

Industry

Industrially, the compound finds applications in the development of new materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide exerts its effects by interacting with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways, depending on the functional groups and overall structure of the compound. Its action mechanism is linked to the binding affinity and specificity for these targets, which can include enzymes, receptors, and ion channels.

Comparison with Similar Compounds

Unique Features

Compared to similar compounds, N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide stands out due to its combined triazole and thiophene moieties, offering a unique profile of reactivity and biological activity.

Similar Compounds

  • N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide

  • N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(furan-2-yl)acetamide

  • N-(1-(1-(3-bromophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide

These compounds share structural similarities but differ in substituent groups, which can significantly influence their reactivity and applications.

Properties

IUPAC Name

N-[1-[1-(3-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5O2S/c21-14-3-1-4-16(11-14)26-13-18(23-24-26)20(28)25-8-6-15(7-9-25)22-19(27)12-17-5-2-10-29-17/h1-5,10-11,13,15H,6-9,12H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLARMLGAYDPZLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CC2=CC=CS2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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